molecular formula C13H14S B13945924 3-(1-Methyl-1-phenylethyl)thiophene CAS No. 54889-45-1

3-(1-Methyl-1-phenylethyl)thiophene

Cat. No.: B13945924
CAS No.: 54889-45-1
M. Wt: 202.32 g/mol
InChI Key: VDXKZQUERULALC-UHFFFAOYSA-N
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Description

3-(1-Methyl-1-phenylethyl)thiophene is an organic compound with the molecular formula C₁₃H₁₄S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a 1-methyl-1-phenylethyl group attached to the third position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(1-Methyl-1-phenylethyl)thiophene, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable and cost-effective methods. The Paal-Knorr synthesis and Gewald reaction are commonly employed due to their efficiency and high yields. These methods are adapted to industrial scales with optimized reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1-phenylethyl)thiophene undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common in thiophene chemistry.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Br₂, HNO₃, H₂SO₄

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiophenes

    Substitution: Halogenated, nitrated, and sulfonated thiophenes

Scientific Research Applications

3-(1-Methyl-1-phenylethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1-phenylethyl)thiophene depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes and receptors. The sulfur atom in the thiophene ring can form interactions with metal ions and other biomolecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple five-membered ring containing one sulfur atom.

    2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2nd and 5th positions.

    3-Methylthiophene: A thiophene derivative with a methyl group at the 3rd position.

Uniqueness

3-(1-Methyl-1-phenylethyl)thiophene is unique due to the presence of the 1-methyl-1-phenylethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

54889-45-1

Molecular Formula

C13H14S

Molecular Weight

202.32 g/mol

IUPAC Name

3-(2-phenylpropan-2-yl)thiophene

InChI

InChI=1S/C13H14S/c1-13(2,12-8-9-14-10-12)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

VDXKZQUERULALC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CSC=C2

Origin of Product

United States

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